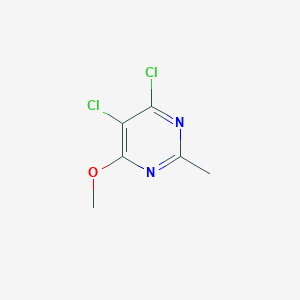

4,5-Dichloro-6-methoxy-2-methylpyrimidine

Description

Overview of Heterocyclic Chemistry and Pyrimidine (B1678525) Frameworks

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry. Pyrimidines are a class of aromatic heterocyclic compounds analogous to benzene (B151609) and pyridine, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. mdpi.com This arrangement of nitrogen atoms significantly influences the electronic properties of the ring, making it electron-deficient and thus susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. mdpi.com The pyrimidine framework is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA.

The Role of Substituted Pyrimidines as Versatile Chemical Intermediates

The true versatility of pyrimidines in organic synthesis is unlocked through the introduction of various substituents onto the ring. These substituted pyrimidines serve as highly valuable intermediates, with the nature and position of the substituents dictating the molecule's reactivity and potential applications. Halogenated pyrimidines, in particular, are powerful precursors for the synthesis of more complex molecules. The chlorine atoms in dichloropyrimidines, for instance, can be selectively displaced by a wide range of nucleophiles, allowing for the construction of diverse molecular architectures. The presence of other functional groups, such as methyl and methoxy (B1213986) groups, further modulates the reactivity of the pyrimidine core and provides additional sites for chemical modification.

Contextualizing 4,5-Dichloro-6-methoxy-2-methylpyrimidine within Pyrimidine Synthesis Research

While extensive research exists on various substituted pyrimidines, specific and detailed information on this compound is notably scarce in publicly available scientific literature. Much of the available data focuses on its isomers, such as 4,6-dichloro-2-methylpyrimidine (B42779) and 4,6-dichloro-5-methoxypyrimidine (B156074). nih.govsigmaaldrich.com The synthesis of these related compounds often involves the chlorination of a corresponding dihydroxypyrimidine precursor using reagents like phosphorus oxychloride or thionyl chloride. sigmaaldrich.compublish.csiro.au For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be converted to 4,6-dichloro-2-methylpyrimidine. sigmaaldrich.com Similarly, the synthesis of 4,6-dichloro-5-methoxypyrimidine from 5-methoxypyrimidine-4,6-diol has been reported. biosynth.com

Based on the established chemistry of its isomers, it is plausible to hypothesize that the synthesis of this compound would involve a multi-step sequence starting from a suitably substituted precursor. The strategic introduction of the chloro, methoxy, and methyl groups at the desired positions would be a key challenge for the synthetic chemist.

The unique substitution pattern of this compound, with chlorine atoms at adjacent 4 and 5 positions and a methoxy group at position 6, suggests a distinct reactivity profile compared to its more symmetrically substituted isomers. The electron-donating methoxy group would likely influence the regioselectivity of nucleophilic substitution reactions at the C4 and C5 positions.

Scope and Objectives for Advanced Chemical Investigation

The lack of detailed research on this compound presents a clear opportunity for advanced chemical investigation. The primary objectives of such research would be:

Development of a reliable and high-yielding synthetic route to this compound. This would likely involve exploring various starting materials and reaction conditions to achieve the desired regiochemistry.

Thorough characterization of the compound's physicochemical properties. This would include determining its melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This empirical data is crucial for its identification and for understanding its structure.

Systematic investigation of its reactivity. This would involve studying its behavior in various chemical transformations, particularly nucleophilic aromatic substitution reactions. Understanding the regioselectivity of these reactions is critical for its application as a synthetic intermediate.

Exploration of its potential as a building block in the synthesis of novel functional molecules. The unique substitution pattern could lead to the creation of compounds with interesting biological or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-3-9-5(8)4(7)6(10-3)11-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSMIPZTNATBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 6 Methoxy 2 Methylpyrimidine

Established Precursor-Based Synthetic Routes

The most logical and established pathway to 4,5-dichloro-6-methoxy-2-methylpyrimidine begins with the construction of a dihydroxy-pyrimidine precursor, which is then sequentially halogenated and functionalized.

The foundational step in the synthesis is the creation of the pyrimidine (B1678525) ring. The Pinner synthesis is a widely employed method for this purpose. It involves the condensation of a 1,3-dicarbonyl compound with an amidine. For the target molecule, the synthesis begins with the reaction between diethyl malonate and acetamidine hydrochloride. asianpubs.org This reaction is conducted in the presence of a strong base, typically sodium methoxide or sodium ethoxide, in an alcohol solvent like methanol. asianpubs.orggoogle.com The base deprotonates the active methylene group of diethyl malonate, which then attacks the amidine, leading to an intermediate that cyclizes to form the stable pyrimidine ring. The initial product of this reaction is 2-methyl-4,6-dihydroxypyrimidine. google.com

With the 2-methyl-4,6-dihydroxypyrimidine core established, the next crucial step is the introduction of the three required chlorine atoms. This is a two-part process: chlorination at the C5 position and conversion of the C4 and C6 hydroxyl groups.

Electrophilic Chlorination at C5: The C5 position of the 4,6-dihydroxypyrimidine ring is electron-rich and susceptible to electrophilic substitution. Direct chlorination at this position can be achieved using an electrophilic chlorinating agent. A common reagent for this transformation is N-chlorosuccinimide (NCS) in a solvent such as acetic acid. arkat-usa.orgresearchgate.netresearchgate.net This step yields the intermediate 5-chloro-2-methyl-4,6-dihydroxypyrimidine.

Conversion of Hydroxyl Groups to Chlorides: The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring exist in tautomeric equilibrium with their keto forms (pyrimidinones) and are readily converted to chloro groups using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. nih.govd-nb.infoguidechem.com The reaction typically involves heating the 5-chloro-2-methyl-4,6-dihydroxypyrimidine intermediate in excess phosphorus oxychloride, often to reflux. nih.govguidechem.com Sometimes a tertiary amine base like N,N-dimethylaniline is used as a catalyst. google.com This step is critical as it produces the key precursor for the final step: 4,5,6-trichloro-2-methylpyrimidine . Alternatives to POCl₃, such as phosphorus trichloride or mixtures of POCl₃ and phosphorus pentachloride (PCl₅), have also been utilized in pyrimidine chemistry. arkat-usa.org

Table 1: Typical Reagents for Halogenation of Hydroxypyrimidines

Position Transformation Typical Reagent(s) Reaction Type C5 C-H → C-Cl N-Chlorosuccinimide (NCS) Electrophilic Aromatic Substitution C4 / C6 C-OH → C-Cl Phosphorus Oxychloride (POCl₃) Nucleophilic Substitution (Deoxyhalogenation) C4 / C6 C-OH → C-Cl Thionyl Chloride (SOCl₂) Nucleophilic Substitution (Deoxyhalogenation) C4 / C6 C-OH → C-Cl Phosgene (COCl₂) with a base Nucleophilic Substitution (Deoxyhalogenation)

The final step in the synthesis is the selective introduction of the methoxy (B1213986) group at the C6 position. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction on the 4,5,6-trichloro-2-methylpyrimidine intermediate. thieme-connect.comthieme.deresearchgate.net The pyrimidine ring is electron-deficient, and the presence of three electron-withdrawing chlorine atoms and two ring nitrogens makes the C4 and C6 positions highly activated towards attack by nucleophiles.

The reaction is performed by treating 4,5,6-trichloro-2-methylpyrimidine with one equivalent of a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent like methanol. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it. Controlling the stoichiometry and reaction conditions is essential to ensure mono-substitution and prevent the formation of dimethoxy byproducts.

Regioselective Synthesis and Isomer Control

A significant challenge in the final methoxylation step is achieving regioselectivity. The nucleophilic attack by the methoxide ion on 4,5,6-trichloro-2-methylpyrimidine can potentially occur at either the C4 or C6 position, leading to two possible isomers: this compound and 4-methoxy-5,6-dichloro-2-methylpyrimidine. The C5 position is generally not susceptible to SNAr reactions.

The outcome of the reaction is governed by both electronic and steric factors:

Electronic Effects : The two ring nitrogen atoms strongly activate the C2, C4, and C6 positions towards nucleophilic attack. In polychlorinated pyrimidines, the C4 and C6 positions are generally the most reactive. beilstein-journals.orgresearchgate.net The electron-withdrawing C5-chloro substituent further influences the electrophilicity of the adjacent C4 and C6 carbons.

Steric Effects : The substituent at the C5 position can sterically hinder the approach of the nucleophile to the adjacent C4 and C6 positions.

Achieving the desired 6-methoxy isomer requires careful control of reaction parameters such as temperature, solvent, and reaction time. In many cases involving nucleophilic substitution on polysubstituted pyrimidines, a mixture of isomers is formed, necessitating purification. beilstein-journals.org However, subtle differences in the electronic environment and steric hindrance can be exploited to favor one isomer over the other, making precise control of the reaction conditions paramount for selective synthesis.

Green Chemistry Approaches in Synthetic Design

Traditional pyrimidine synthesis often involves hazardous reagents, large volumes of toxic solvents, and harsh reaction conditions, which are concerns from an environmental and safety perspective. rasayanjournal.co.in Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate these issues. researchgate.net

Safer Reagents and Solvents : A major drawback of the classical halogenation step is the use of large excesses of POCl₃, which is highly toxic and corrosive. A greener alternative is to use equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor. nih.govresearchgate.netingentaconnect.com This approach significantly reduces waste and avoids the use of chlorinated solvents. Other chlorinating agents like triphosgene (B27547) have been explored as replacements for the highly toxic phosgene gas, although they still require careful handling. google.com

Energy Efficiency : Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient techniques that can dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net These methods could be applied to the cyclization and substitution steps.

Atom Economy and Waste Reduction : Solvent-free mechanochemical methods, such as solid-state grinding, represent an eco-friendly approach for reactions like halogenation, eliminating the need for solvents and simplifying purification. nih.govnih.gov Such techniques minimize the generation of waste, leading to a lower environmental factor (E-factor).

Table 2: Comparison of Traditional vs. Green Approaches for C4/C6 Chlorination

Parameter Traditional Method Green Approach Reagent Excess Phosphorus Oxychloride (POCl₃) Equimolar or Catalytic POCl₃ Solvent Often used as both reagent and solvent, or with chlorinated solvents Solvent-free or in greener solvents Energy Prolonged heating/reflux Microwave or ultrasound irradiation (reduced time) Work-up Difficult quenching of excess POCl₃, generates large volumes of phosphate waste Simpler work-up, minimal aqueous waste Safety High risk due to excess corrosive reagent; potential for exothermic runaway during quenching Improved safety profile with reduced reagent quantities and better process control

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to safety, cost, and environmental impact.

Handling of Hazardous Reagents : The use of phosphorus oxychloride on a large scale is a significant safety concern. The process of quenching large volumes of unreacted POCl₃ is highly exothermic and can lead to dangerous thermal runaway events if not properly controlled. researchgate.net Industrial processes would favor methods that use stoichiometric or catalytic amounts of POCl₃ in closed, sealed systems to minimize handling risks and simplify the work-up procedure. nih.govingentaconnect.com

Process Safety and Control : Maintaining regioselectivity during the methoxylation step is crucial for product purity and yield. On an industrial scale, this requires robust process controls, including precise temperature regulation and controlled addition rates of reagents to prevent side reactions and the formation of difficult-to-separate isomers.

Waste Management : The aqueous waste stream generated from quenching traditional POCl₃ reactions contains phosphoric and hydrochloric acids, which require neutralization and treatment, adding to the process cost and environmental footprint. googleapis.com Syntheses designed to minimize or eliminate this waste stream are strongly preferred for industrial applications.

Throughput and Efficiency : For commercial production, efficiency is key. While multi-step batch processes are common, the development of a continuous flow process for the hazardous chlorination or methoxylation steps could offer significant advantages in terms of safety, consistency, and throughput.

Reactivity and Mechanistic Investigations of 4,5 Dichloro 6 Methoxy 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic systems like pyrimidines. libretexts.orgyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nature of the two ring nitrogen atoms significantly lowers the energy of this intermediate, thereby facilitating the substitution of leaving groups, such as chlorine atoms, by a wide range of nucleophiles. libretexts.orgyoutube.com

In pyrimidine (B1678525) systems containing multiple halogen substituents, the sites of nucleophilic attack are dictated by the electronic influence of the ring nitrogens and any attached functional groups. The nitrogen atoms exert a strong electron-withdrawing effect, which is most pronounced at the α (C-2, C-6) and γ (C-4) positions, rendering them highly electrophilic. The C-5 position is significantly less activated.

In the case of 4,5-dichloro-6-methoxy-2-methylpyrimidine, the chlorine atom at the C-4 position is expected to be substantially more reactive towards nucleophiles than the chlorine at C-5. This predicted regioselectivity is based on several factors:

Inherent Ring Electronics: The C-4 position is inherently more activated towards nucleophilic attack than the C-5 position due to its γ-relationship to one ring nitrogen and α-relationship to the other. This pattern is well-documented in related heterocyclic systems like 2,4-dichloroquinazolines, where substitution occurs preferentially at the C-4 position. mdpi.com

Substituent Effects: The methoxy (B1213986) group at C-6 is a powerful electron-donating group through resonance (+M effect). This effect increases the electron density on the ring, particularly at the adjacent C-5 position, thereby deactivating it towards nucleophilic attack. The 2-methyl group has a weaker, electron-donating inductive effect (+I), which has a less pronounced impact on reactivity.

Consequently, a selective mono-substitution at the C-4 position should be readily achievable by reacting the parent compound with one equivalent of a nucleophile under controlled conditions. Studies on similarly substituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have demonstrated that amines selectively displace the chloride group at C-4/C-6 over other leaving groups, underscoring the high reactivity of this position. researchgate.net

| Nucleophile | Expected Major Product | Rationale for Selectivity |

|---|---|---|

| Primary/Secondary Amines (e.g., R₂NH) | 4-Amino-5-chloro-6-methoxy-2-methylpyrimidine | High intrinsic reactivity of C-4 position; deactivation of C-5 by the C-6 methoxy group. |

| Alkoxides (e.g., NaOR) | 4-Alkoxy-5-chloro-6-methoxy-2-methylpyrimidine | Strong nucleophiles will preferentially attack the most electrophilic site (C-4). |

| Thiolates (e.g., NaSR) | 5-Chloro-6-methoxy-2-methyl-4-(alkylthio)pyrimidine | High nucleophilicity of thiolates favors reaction at the highly activated C-4 position. |

The regioselectivity of SNAr reactions can be fine-tuned by adjusting the reaction parameters.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed for SNAr reactions. nih.gov These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the rate of substitution. nih.gov

Temperature: Reaction temperature is a critical variable. Mild conditions (e.g., room temperature) are expected to favor the selective substitution of the more reactive C-4 chlorine. Increasing the temperature may provide sufficient energy to overcome the higher activation barrier for substitution at the C-5 position, potentially leading to di-substitution or a loss of selectivity.

Base: The choice and stoichiometry of a base are important, particularly when using nucleophiles like amines or alcohols. The base facilitates the removal of HCl generated during the reaction and can influence the nucleophilicity of the attacking species. researchgate.net For instance, using a strong, non-nucleophilic base can deprotonate a weakly nucleophilic amine, increasing its reactivity.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-heterocycles. mdpi-res.commdpi.commdpi.com Reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly valuable for the structural diversification of pyrimidine scaffolds. researchgate.netnih.gov

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. libretexts.org The reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

For this compound, the regioselectivity of the Suzuki coupling is determined by the initial oxidative addition step, which is typically rate-determining. libretexts.org The Pd(0) catalyst will preferentially add to the most electrophilic and sterically accessible carbon-chlorine bond. As established in the context of SNAr reactions, the C-4 position is electronically more activated than the C-5 position. Therefore, selective mono-arylation at C-4 is the anticipated outcome when using one equivalent of boronic acid under standard conditions. Achieving a second coupling at the C-5 position would likely require more forcing conditions, such as elevated temperatures, extended reaction times, or the use of more active catalyst systems. nih.gov

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. nih.gov |

| Boronic Acid | Ar-B(OH)₂ | Source of the aryl group to be coupled. libretexts.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. libretexts.org |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Expected Outcome (1 eq. Boronic Acid) | 4-Aryl-5-chloro-6-methoxy-2-methylpyrimidine | Selective mono-coupling at the more reactive C-4 position. |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orglibretexts.org

The regioselectivity of the Sonogashira coupling on this compound is expected to mirror that of the Suzuki coupling. The initial, rate-limiting oxidative addition of the Pd(0) catalyst will occur preferentially at the more reactive C4-Cl bond. This high degree of regioselectivity has been observed in the Sonogashira coupling of other dihalo-heterocycles, where the reaction proceeds selectively at the most electrophilic position. libretexts.orgnih.gov Therefore, reacting the substrate with a terminal alkyne under mild Sonogashira conditions should yield the 4-alkynyl-substituted pyrimidine as the major product.

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. wikipedia.org |

| Terminal Alkyne | RC≡CH | Source of the alkynyl group. organic-chemistry.org |

| Base | Et₃N, DIPEA | Acts as a solvent and scavenges the HX byproduct. organic-chemistry.org |

| Expected Outcome (1 eq. Alkyne) | 4-Alkynyl-5-chloro-6-methoxy-2-methylpyrimidine | Selective mono-coupling at the C-4 position. nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly effective for coupling amines with aryl halides. libretexts.orgrsc.org In the context of this compound, the two chlorine atoms at the C-4 and C-5 positions are potential sites for amination.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle typically includes oxidative addition of the palladium(0) catalyst to the aryl halide, association of the amine to the palladium complex, deprotonation to form a palladium amide, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency and scope. organic-chemistry.org Bidentate phosphine (B1218219) ligands, for example, have been shown to improve reaction rates and yields. wikipedia.org

For dihalogenated pyrimidines, the substitution of the first chlorine atom with an electron-donating amino group can deactivate the second chlorine atom towards further substitution. researchgate.net This suggests that achieving mono-amination of this compound should be feasible, while di-amination would likely require more forcing reaction conditions. The relative reactivity of the C-4 and C-5 positions towards amination would depend on the specific reaction conditions and the steric and electronic environment of each chlorine atom.

Other Transition Metal-Mediated Transformations

Beyond C-N bond formation, the chlorine substituents on this compound serve as excellent handles for various palladium-catalyzed carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. libretexts.org It is widely used to form biaryl compounds and substituted alkenes. nih.gov For dichloropyrimidines, controlling the regioselectivity of the Suzuki coupling can be challenging. A study on the closely related isomer, 2,4-dichloro-6-methoxypyrimidine, revealed that its reaction with phenylboronic acid resulted in a mixture of both possible isomers with no significant selectivity. mdpi.com This suggests that the Suzuki coupling of this compound could also yield a mixture of C-4 and C-5 coupled products. However, in some systems, ligand-free conditions have been shown to enhance selectivity in the coupling of dichloropyridines. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org For substrates with two different halide substituents, the reaction often occurs selectively at the more reactive halide. libretexts.org For dichlorinated substrates, the more electrophilic position tends to be more reactive. libretexts.org In a study on 4,6-dichloro-2-pyrone, Sonogashira coupling showed high regioselectivity for the 6-position. nih.gov For this compound, the relative electronic properties of the C-4 and C-5 positions would influence the site of the initial coupling.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgyoutube.com A key advantage of the Stille coupling is the stability of the organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org The reaction is versatile and can be applied to heterocyclic compounds. libretexts.org Similar to other cross-coupling reactions, its application to this compound would offer a route to introduce a variety of carbon-based substituents.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. nih.gov The reaction is typically performed in the presence of a palladium catalyst and a base. The development of phosphine-free catalyst systems is an active area of research to make the reaction more cost-effective and environmentally friendly. electronicsandbooks.com

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine | C-N | Forms aryl amines; first substitution can deactivate the second. wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | May result in a mixture of isomers with dichloropyrimidines. mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Reactivity depends on the electrophilicity of the carbon-halogen bond. libretexts.org |

| Stille Coupling | Organotin Reagent | C-C | Versatile but uses toxic tin reagents. organic-chemistry.org |

| Heck Reaction | Alkene | C-C | Forms substituted alkenes. wikipedia.org |

Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution reactions less favorable compared to benzene (B151609). researchgate.net However, the presence of electron-donating substituents on the ring can activate it towards electrophilic attack. researchgate.netyoutube.com In this compound, the methoxy group at C-6 and the methyl group at C-2 are electron-donating, while the chloro groups at C-4 and C-5 are electron-withdrawing and deactivating.

Electrophilic substitution on the pyrimidine ring generally occurs at the C-5 position, which is the least electron-deficient of the carbon atoms. researchgate.net For the title compound, the C-5 position is already substituted with a chlorine atom. Therefore, electrophilic attack on the pyrimidine ring itself is expected to be very difficult. If a reaction were to occur, it would likely require harsh conditions.

Halogenation is a common electrophilic substitution reaction. For pyrimidine-based nucleosides, C-5 halogenation has been achieved using N-halosuccinimides. elsevierpure.com Given that the C-5 position of this compound is occupied, further halogenation on the ring is unlikely. Any electrophilic attack would likely be directed by the activating methoxy group, but the steric hindrance and the deactivating effect of the adjacent chloro groups would present significant barriers.

Functional Group Interconversions and Derivatization Strategies

Oxidation and Reduction Reactions

The functional groups on this compound can be chemically transformed to create new derivatives.

Reduction: The chloro groups on the pyrimidine ring can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. oregonstate.edu The reduction of the pyrimidine ring itself is also possible, often with strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The presence of electron-withdrawing groups on the pyrimidine ring can facilitate its reduction. researchgate.net In the case of this compound, the two chloro groups would make the ring susceptible to reduction.

Oxidation: The methyl group at the C-2 position is a potential site for oxidation. Depending on the oxidizing agent and reaction conditions, it could be converted to a hydroxymethyl, formyl, or carboxylic acid group.

Transformations Involving the Methyl Group at C-2

The 2-methyl group on the pyrimidine ring is a key site for derivatization. The pyrimidine ring can act as a directing group to facilitate the functionalization of C-H bonds on its substituents. nih.govresearchgate.net This strategy, known as directed C-H activation, has become a powerful tool in organic synthesis. nih.gov

For this compound, the nitrogen atoms of the pyrimidine ring can coordinate to a transition metal catalyst, bringing it into proximity with the C-H bonds of the 2-methyl group. This can enable a variety of transformations, such as arylation or alkenylation, at the methyl group, providing a pathway to more complex molecules without having to pre-functionalize the methyl group.

| Functional Group | Transformation | Potential Product Feature |

|---|---|---|

| Chloro groups (C-4, C-5) | Reduction | Dehalogenated pyrimidine |

| Pyrimidine Ring | Reduction | Dihydropyrimidine derivative researchgate.net |

| Methyl group (C-2) | Oxidation | 2-Formyl or 2-carboxy pyrimidine |

| Methyl group (C-2) | C-H Activation/Functionalization | Derivatized at the 2-methyl position researchgate.netnih.gov |

Application As a Key Building Block in Advanced Organic Synthesis

Precursor for Complex Pyrimidine (B1678525) Derivatives and Heterocyclic Systems

The dichlorinated nature of 4,5-dichloro-6-methoxy-2-methylpyrimidine, and closely related analogs, renders it an excellent electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are leaving groups that can be displaced by a variety of nucleophiles, enabling the systematic construction of highly functionalized pyrimidine systems.

The differential reactivity of the chlorine atoms on the pyrimidine ring allows for the stepwise introduction of various functional groups. This sequential substitution is a cornerstone of its application in creating poly-functionalized pyrimidines. For instance, analogues such as 2,4-dichloro-6-methylpyrimidine (B20014) undergo regioselective amination reactions, where one chlorine atom is preferentially substituted over the other. acs.org This selectivity allows for the controlled synthesis of disubstituted pyrimidines with distinct groups at different positions.

The reactivity of the chloro groups can be modulated by the electronic nature of other substituents on the ring. The methoxy (B1213986) group in this compound influences the electrophilicity of the carbon atoms to which the chlorines are attached, thereby affecting the regioselectivity of nucleophilic attack. This allows chemists to design synthetic routes to complex molecules with a high degree of control.

Research has demonstrated the synthesis of various pyrimidine derivatives through the reaction of dichloropyrimidines with different nucleophiles. For example, 2,4-dichloro-6-methylpyrimidine has been used in double cross-coupling reactions with 2-(tributylstannyl)pyridine (B98309) to create 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.com It also reacts with thiols in fluorous synthesis to produce disubstituted pyrimidines. sigmaaldrich.com Furthermore, the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine highlights the utility of these scaffolds in medicinal chemistry. sigmaaldrich.com

The functional groups on the pyrimidine ring can also serve as handles for the construction of fused heterocyclic systems. These fused scaffolds are of significant interest in medicinal chemistry due to their rigid structures and ability to present functional groups in well-defined spatial orientations.

One common strategy involves the initial substitution of the chlorine atoms with nucleophiles that contain additional reactive sites. These newly introduced groups can then undergo intramolecular cyclization reactions to form a new ring fused to the original pyrimidine core. For example, a pyrimidinethione derivative can react with reagents like benzylidenemalononitrile (B1330407) or ethyl cyanocinnamate to yield fused pyrimidothiazine structures. researchcommons.org Similarly, treatment with chloroacetic acid can lead to the formation of thiazolo[3,2-a]pyrimidine systems. researchcommons.org

More complex polyheterocyclic frameworks embedded with a pyrimidine ring have been developed using strategies like diversity-oriented synthesis. nih.govacs.org These methods aim to create molecules with significant three-dimensional complexity, which is often a desirable feature for compounds intended to interact with biological targets. nih.govacs.org A molecular hybridization strategy has also been employed to synthesize fused pyrimidines, such as dihydrobenzo[h]quinazolines, which have shown potential as anticancer agents. nih.gov

Role in Total Synthesis Strategies of Natural Products and Molecular Probes

While specific examples of this compound in the total synthesis of natural products are not extensively documented in prominent literature, the broader class of pyrimidine-containing molecules is of immense importance in this field. purdue.edursc.org The pyrimidine core is a key structural motif in numerous biologically active natural products and their synthetic analogues. The principles of pyrimidine functionalization, as demonstrated with dichloropyrimidine precursors, are fundamental to the strategies employed in these complex syntheses. purdue.edursc.org

The development of molecular probes for biological imaging and diagnostics is another area where pyrimidine derivatives are crucial. Pyrimidine-based fluorescent probes have been designed for various applications, including the imaging of lipid droplets in cells. nih.gov For instance, novel push-pull systems based on CF₃-substituted pyrimidines have been shown to exhibit aggregation-induced emission, making them suitable for bioimaging. nih.gov In a different application, pyrimidine groups have been attached to BODIPY dyes to create bifunctional probes that can both visualize and act against cancer cells. frontiersin.org

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of large collections of structurally diverse small molecules, known as compound libraries, is a cornerstone of modern drug discovery. Dichloropyrimidines are particularly well-suited as scaffolds for the construction of such libraries due to their predictable and versatile reactivity.

The two reactive chlorine atoms allow for a "split-and-pool" combinatorial synthesis approach, which is a highly efficient method for generating large numbers of compounds. In this strategy, the dichloropyrimidine core is reacted with a set of building blocks in separate reaction vessels. The products are then pooled and split into new vessels, where they are reacted with a second set of building blocks. This process can be repeated multiple times to rapidly generate a large and diverse library of pyrimidine derivatives.

This approach is exemplified in the construction of DNA-encoded libraries (DELs), where the pyrimidine scaffold is attached to a unique DNA tag that serves as a barcode for the chemical structure. The sequential reactions at the chloro-positions are recorded by the ligation of corresponding DNA fragments, allowing for the creation and screening of massive libraries containing millions of distinct compounds.

Interactive Data Tables

Table 1: Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₆Cl₂N₂O | 209.03 | 851986-00-0 |

| 4,6-Dichloro-2-methylpyrimidine (B42779) | C₅H₄Cl₂N₂ | 163.00 | 1780-26-3 |

| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 5424-21-5 |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | C₅H₄Cl₂N₂O | 179.00 | 5018-38-2 |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 3934-20-1 |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1193-21-1 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular geometry and the distribution of electrons. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov This gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a comprehensive picture of the molecule's stability and reactivity. researchgate.net For instance, the electrophilicity index measures the energy stabilization of a system when it acquires an additional electronic charge from its surroundings. semanticscholar.org

While specific calculations for 4,5-dichloro-6-methoxy-2-methylpyrimidine are not available in the cited literature, the table below presents representative quantum chemical parameters that would be expected from a DFT calculation, based on data for analogous pyrimidine (B1678525) compounds. researchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -8.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 7.25 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.875 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.625 |

| Global Softness | S | 1 / (2η) | 0.138 |

| Electronegativity | χ | -μ | 4.875 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.283 |

Note: Values are illustrative and based on typical results for similar chlorinated pyrimidine derivatives.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations can compute the harmonic vibrational frequencies of a molecule in its ground state. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, which are observed experimentally using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-Cl stretching, ring breathing, CH₃ rocking) can be achieved. researchgate.net Often, calculated frequencies are scaled by a specific factor to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is another important application of quantum chemistry. epstem.net The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The calculation yields theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Comparing the predicted NMR spectrum with experimental data helps in assigning signals and verifying the chemical structure. epstem.net

The table below illustrates a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in this compound, based on typical assignments for related compounds. researchgate.net

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Illustrative Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (methyl) | 2950 - 3050 | 3000 |

| C=N stretch (ring) | 1550 - 1650 | 1600 |

| C-C stretch (ring) | 1400 - 1500 | 1450 |

| C-O stretch (methoxy) | 1200 - 1300 | 1250 |

| C-Cl stretch | 700 - 850 | 780 |

Note: Values are illustrative and based on typical ranges for the specified functional groups.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity. The core principle is that variations in the reactivity of structurally related molecules can be explained by differences in their physicochemical properties, which can be quantified by molecular descriptors.

For a series of pyrimidine derivatives including this compound, a QSRR study would involve several steps. First, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment, atomic charges). Next, the reactivity of these compounds would be measured experimentally (e.g., reaction rate constants). Finally, statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM), are used to build a model that relates the descriptors to the observed reactivity. nih.gov

A successful QSRR model can provide valuable insights into the molecular features that govern reactivity. nih.gov For instance, it might reveal that the reaction rate is strongly correlated with the partial charge on a specific carbon atom or the energy of the LUMO. Such models can then be used to predict the reactivity of new, unsynthesized pyrimidine derivatives, helping to prioritize candidates for synthesis in drug discovery or materials science.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum chemical calculations that typically focus on static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the environment. nih.gov

For this compound, an MD simulation would typically begin with a starting geometry, which is then placed in a simulation box often filled with explicit solvent molecules (like water) to mimic solution conditions. nih.gov The forces between all atoms are calculated using a classical force field (e.g., OPLS, AMBER), and Newton's equations of motion are solved numerically to simulate the trajectory of each atom over a period ranging from nanoseconds to microseconds. nih.gov

These simulations are particularly useful for conformational analysis. They can reveal the preferred orientations of the methoxy (B1213986) and methyl groups relative to the pyrimidine ring and the flexibility of these substituents. By analyzing the trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to interact with other molecules, such as a receptor binding site in a biological system. nih.gov

Advanced Analytical Methodologies for Research and Characterization of the Compound and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is a critical first step in the identification of a newly synthesized compound like 4,5-dichloro-6-methoxy-2-methylpyrimidine or any of its derivatives.

The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation. The observed isotopic distribution in the mass spectrum must match the theoretical distribution for a molecule containing two chlorine atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data for the [M+H]⁺ Adduct of a Related Isomer

Please note: The following data is predicted for the isomer 4,6-dichloro-5-methoxy-2-methylpyrimidine (B3057801) and serves as an illustrative example.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.99300 | 131.6 |

Source: PubChemLite. uni.lu

This predictive data illustrates the type of high-precision information obtained from an HRMS experiment, which is fundamental for confirming the molecular formula of the target compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a complete structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting). For this compound, one would expect to see distinct signals for the methyl protons and the methoxy (B1213986) protons. The absence of a proton at the 5-position simplifies the aromatic region of the spectrum compared to other pyrimidines.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

While specific NMR data for this compound is not available, data for the related compound 4,6-dichloro-5-methoxypyrimidine (B156074) shows a singlet for the methoxy protons at δ 4.00 ppm and a singlet for the C2-proton at δ 8.55 ppm in CDCl₃. chemicalbook.com For 2,4-dichloro-6-methylpyrimidine (B20014) , ¹H and ¹³C NMR spectral data are available for reference. chemicalbook.comsigmaaldrich.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Pyrimidine (B1678525) Structures

Please note: This table presents data from related but different molecules to illustrate expected chemical shift regions.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 4,6-Dichloro-5-methoxypyrimidine chemicalbook.com | ¹H | 4.00 (s, 3H, -OCH₃) | CDCl₃ |

| 8.55 (s, 1H, C2-H) | |||

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | ¹³C | 14.15, 17.76, 53.49, 55.4, 55.52, 59.19, 99.39, 110.45, 111.72, 117.9, 137.35, 148.06, 148.15, 148.48, 152.29, 165.43 | CDCl₃ |

2D NMR Techniques:

To unambiguously assign all signals and confirm connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, helping to determine stereochemistry and conformation.

These advanced techniques, when used in combination, would allow for the complete and definitive structural elucidation of this compound.

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound has not been reported, the structures of closely related compounds have been determined, offering valuable comparative insights. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine has been elucidated. nih.gov In this related molecule, the pyrimidine ring is essentially planar. nih.gov

Another relevant example is the crystal structure of 4,6-dichloro-5-methoxypyrimidine . nih.gov The analysis of this compound revealed that the pyrimidine ring is nearly planar, but the carbon atom of the methoxy group deviates significantly from this plane. nih.gov The crystal packing is stabilized by short chlorine-nitrogen intermolecular contacts. nih.gov

Table 3: Selected Crystallographic Data for 4,6-dichloro-5-methylpyrimidine

Please note: This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

Source: Acta Cryst. (2015). E71, o1073. nih.gov

This data underscores the power of X-ray crystallography to provide precise geometric parameters, which are invaluable for confirming the substitution pattern on the pyrimidine ring.

Spectroscopic Techniques for Reaction Monitoring (e.g., UV-Vis, IR)

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and determining the endpoint. Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are often employed for this purpose, sometimes in situ.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. During a synthesis, reaction progress can be monitored by observing the disappearance of a reactant's characteristic IR absorption band or the appearance of a product's band. For instance, in the synthesis of a dichloropyrimidine from a dihydroxypyrimidine precursor, one would monitor the disappearance of the broad O-H stretching band of the hydroxyl groups and the appearance of C-Cl stretching vibrations in the product. IR spectra for related compounds like 4,6-dichloro-2-methylpyrimidine (B42779) and 4,6-dichloro-2-methoxypyrimidine are available and serve as references for characteristic C-Cl and C-O-C vibrations. nih.govnih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrimidines. The λ_max (wavelength of maximum absorbance) can shift depending on the substituents on the pyrimidine ring. This change can be used to track the conversion of a starting material to a product, as the chromophore changes during the reaction.

In practice, Thin Layer Chromatography (TLC) is also a very common and rapid method for monitoring reactions involving pyrimidine synthesis. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine (B75791) is monitored by TLC to confirm the consumption of the starting material. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of the final product, and for the isolation of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A detector, often a UV detector, quantifies the components as they elute. A pure compound will ideally show a single peak. Method development involves optimizing the column, mobile phase composition, and flow rate. For example, a reverse-phase HPLC method for analyzing the related compound pyrimidine, 4,6-dichloro-2-methyl-5-nitro- uses a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated by GC, after which the individual components are introduced into a mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint and fragmentation pattern that confirms the identity. GC is also used for purity assessment, with vendor specifications for compounds like 4,6-dichloro-5-methylpyrimidine often citing a minimum purity of ≥98.0% as determined by GC. vwr.com GC-MS data is available for the related compound 4,6-dichloro-2-methylpyrimidine . nih.gov

The purification of dichloromethylpyrimidine compounds is often achieved using column chromatography, as noted in a synthesis procedure for 4,6-dichloro-2-methylpyrimidine . chemicalbook.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern chemistry. Future research concerning 4,5-Dichloro-6-methoxy-2-methylpyrimidine should prioritize the development of novel and sustainable synthetic methodologies.

Current synthetic routes to related dichloropyrimidines often rely on traditional chlorinating agents like phosphorus oxychloride (POCl3), which are associated with environmental concerns. google.comasianpubs.org A significant advancement would be the exploration of greener alternatives. For instance, the use of triphosgene (B27547) as a chlorinating agent has been reported for the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779), offering a safer and more environmentally friendly process suitable for industrial production. google.com Future investigations could adapt and optimize such methods for the synthesis of the 5-methoxy derivative.

Furthermore, the principles of green chemistry, such as the use of alternative energy sources like microwave and ultrasound irradiation, should be explored to potentially reduce reaction times, increase yields, and minimize energy consumption. nih.govresearchgate.net The development of catalytic, one-pot, and multicomponent reactions would also represent a significant step forward in the sustainable production of this compound. nih.gov

Table 1: Comparison of Chlorinating Agents for Pyrimidine (B1678525) Synthesis

| Chlorinating Agent | Advantages | Disadvantages | Sustainability Profile |

| Phosphorus Oxychloride (POCl3) | Readily available, effective | Harsh reaction conditions, corrosive, generates hazardous waste | Low |

| Triphosgene | Safer to handle than phosgene, milder reaction conditions | More expensive than POCl3 | Medium |

| Vilsmeier-Haack type reagents | Can be generated in situ | Often require stoichiometric amounts, potential for side reactions | Medium |

| Novel Catalytic Systems | High atom economy, potential for recyclability, milder conditions | Catalyst development can be challenging and costly | High |

Exploration of New Reactivity Modes and Chemical Transformations

The two chlorine atoms and the methoxy (B1213986) group on the pyrimidine ring of this compound offer a rich playground for exploring novel reactivity modes and chemical transformations. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, a cornerstone of pyrimidine chemistry.

Future research should systematically investigate the differential reactivity of the two chlorine atoms. The electronic influence of the adjacent methoxy and methyl groups likely leads to regioselective substitution, which can be exploited for the synthesis of a diverse range of derivatives. Studies on the synthesis of related compounds like 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) have demonstrated that the pyrimidine ring can undergo electrophilic substitution, such as nitration. asianpubs.org The interplay between the existing substituents and incoming electrophiles or nucleophiles on this compound remains a fertile ground for investigation.

Moreover, the application of modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions), could unlock new avenues for carbon-carbon and carbon-heteroatom bond formation at the chlorinated positions. This would enable the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of high-throughput and automated synthesis platforms. The integration of this compound into these platforms presents a significant opportunity to accelerate the discovery of novel functional molecules.

Its di-chloro functionality makes it an ideal building block for parallel synthesis, where the two chlorine atoms can be sequentially or simultaneously reacted with a library of nucleophiles to rapidly generate a large number of distinct products. Automated liquid handling and reaction workup systems can be programmed to perform these reactions in a multi-well format, significantly increasing the efficiency and reproducibility of library synthesis.

The development of robust and reliable reaction protocols for this compound that are amenable to automation will be crucial. This includes reactions that proceed to high conversion with minimal side products, simplifying the purification process, which is often a bottleneck in high-throughput synthesis.

Computational Design of Novel Derivatives with Predicted Chemical Properties

In recent years, computational chemistry and in silico drug design have become indispensable tools in the development of new molecules with desired properties. Future research on this compound should leverage these computational approaches to guide the synthesis of novel derivatives.

Density functional theory (DFT) calculations can be employed to predict the reactivity of the different positions on the pyrimidine ring, aiding in the design of selective synthetic strategies. Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with specific biological activities, for example, by predicting their binding affinity to a particular protein target.

By computationally screening virtual libraries of derivatives based on the this compound scaffold, researchers can prioritize the synthesis of compounds with the highest probability of possessing the desired chemical or biological properties. This in silico pre-screening can save significant time and resources compared to a purely experimental approach.

Table 2: Potential Applications of Computational Design for this compound Derivatives

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Reaction planning | Reactivity indices, bond dissociation energies, reaction barriers |

| Molecular Docking | Drug discovery | Binding affinity, binding mode to biological targets |

| QSAR | Lead optimization | Correlation between molecular structure and biological activity |

| Molecular Dynamics (MD) Simulations | Understanding molecular interactions | Conformational changes, stability of ligand-protein complexes |

Strategic Application in the Synthesis of Emerging Chemical Scaffolds

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, and this compound serves as a valuable starting material for the construction of more complex and novel heterocyclic systems.

Future research should focus on utilizing this compound as a versatile building block for the synthesis of emerging chemical scaffolds. For instance, intramolecular cyclization reactions involving substituents introduced at the chloro positions could lead to the formation of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, or furo[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest due to their diverse biological activities.

Furthermore, the reactive chlorine atoms can be used as handles to append the pyrimidine core to other molecular frameworks, creating hybrid molecules with potentially synergistic properties. The strategic application of this compound in the synthesis of novel and complex molecular architectures will undoubtedly contribute to the advancement of various fields, including medicinal chemistry, materials science, and agrochemistry.

Q & A

Q. What are the established synthetic routes for 4,5-Dichloro-6-methoxy-2-methylpyrimidine, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,6-dichloro-2-methylpyrimidine derivatives can react with sodium methoxide in methanol under controlled temperatures (20–25°C) to replace a chlorine atom with a methoxy group . Key considerations include:

- Reagent purity : Sodium methoxide must be anhydrous to avoid hydrolysis side reactions.

- Solvent selection : Methanol is preferred due to its polarity and compatibility with nucleophilic substitution.

- Purification : Slow evaporation of acetonitrile yields high-purity crystals, as demonstrated in crystallographic studies .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Planarity : The pyrimidine ring exhibits minimal deviation (r.m.s. ~0.013 Å), with the methoxy group’s methyl carbon deviating by 1.082 Å .

- Intermolecular interactions : Short Cl···N contacts (3.094–3.100 Å) stabilize the crystal lattice, forming a 3D framework .

- Bond parameters : C–Cl bond lengths (~1.73 Å) and C–O–CH₃ angles (~117°) align with related pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

Advanced optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance substitution efficiency for sterically hindered positions.

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like demethylation .

- In situ monitoring : HPLC or NMR tracking of intermediates ensures reaction progression aligns with mechanistic predictions .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., CYP1A2 inhibition vs. antibacterial activity) require:

- Assay standardization : Use isoform-specific cytochrome P450 assays to avoid cross-reactivity .

- Structural analogs : Compare with compounds like 4,6-dichloro-5-methylpyrimidine to isolate substituent effects .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase .

Q. How do crystallographic data inform the design of this compound-based inhibitors?

The compound’s planar geometry and Cl···N interactions suggest:

- Target compatibility : Preferential binding to flat enzymatic active sites (e.g., kinases) via π-π stacking .

- Halogen bonding : Chlorine atoms at positions 4 and 5 enhance interactions with electron-rich residues (e.g., histidine) .

- Solubility modulation : Methoxy groups improve aqueous solubility without disrupting aromaticity, critical for pharmacokinetics .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data for pyrimidine derivatives?

- High-resolution refinements : Use synchrotron radiation (λ < 1 Å) to resolve ambiguities in electron density maps .

- Comparative analysis : Overlay structures with analogs (e.g., 4,6-dichloro-5-methylpyrimidine) to identify positional deviations >0.1 Å .

- Thermal motion correction : Apply TLS (translation-libration-screw) models to account for anisotropic displacement .

Q. What strategies validate the biological relevance of this compound in vitro findings?

- Dose-response curves : Ensure IC₅₀ values align across multiple assays (e.g., fluorometric vs. radiometric CYP inhibition) .

- Off-target profiling : Screen against panels of 50+ kinases/enzymes to confirm selectivity .

- Metabolic stability : Assess hepatic microsomal degradation to rule out false positives from metabolite interference .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell dimensions | a = 7.324 Å, b = 8.102 Å | |

| Cl···N interactions | 3.094–3.100 Å | |

| R factor | 0.024 (I > 2σ(I)) |

Table 2: Comparative Bioactivity of Pyrimidine Derivatives

| Compound | CYP1A2 IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Source |

|---|---|---|---|

| 4,5-Dichloro-6-methoxy-2-methyl | 0.45 | 32 (S. aureus) | |

| 4,6-Dichloro-5-methylpyrimidine | 1.20 | >64 | |

| 4-Chloro-6-methoxy-2-(methylthio) | 0.78 | 16 (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.